Z-Phe-arg-ome hcl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

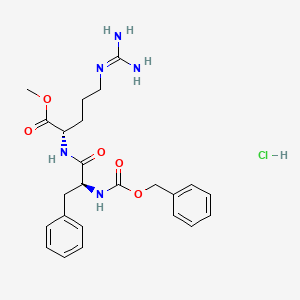

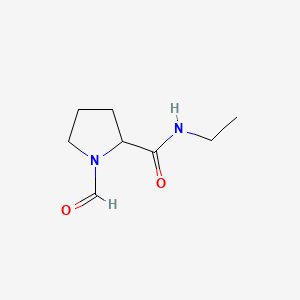

Z-Phe-Arg-OMe HCl: (N-benzyloxycarbonyl-L-phenylalanyl-L-arginine methyl ester hydrochloride) is a synthetic peptide derivative. It is widely used in biochemical research, particularly in the study of proteases and enzyme-substrate interactions. This compound is known for its role as a substrate in enzymatic assays, where it helps in the identification and characterization of proteolytic enzymes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Z-Phe-Arg-OMe HCl typically involves the following steps:

Protection of Amino Groups: The amino groups of phenylalanine and arginine are protected using benzyloxycarbonyl (Z) groups to prevent unwanted side reactions.

Coupling Reaction: The protected amino acids are coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the peptide bond.

Esterification: The carboxyl group of the peptide is esterified using methanol in the presence of an acid catalyst to form the methyl ester.

Deprotection: The Z groups are removed using hydrogenation or acidic conditions to yield the final product.

Hydrochloride Formation: The peptide is treated with hydrochloric acid to form the hydrochloride salt, which enhances its solubility and stability.

Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques are employed to ensure high yield and purity. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid support, allowing for efficient synthesis and easy purification.

Análisis De Reacciones Químicas

Types of Reactions:

Hydrolysis: Z-Phe-Arg-OMe HCl undergoes hydrolysis in the presence of proteases, breaking down into its constituent amino acids.

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.

Reduction: Reduction reactions can be used to cleave disulfide bonds formed during oxidation.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Hydrolysis: Proteases such as trypsin or chymotrypsin in aqueous buffer solutions.

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents like dithiothreitol (DTT) or beta-mercaptoethanol.

Substitution: Nucleophiles such as amines or thiols in organic solvents.

Major Products Formed:

Hydrolysis: Phenylalanine, arginine, and methanol.

Oxidation: Disulfide-linked peptides.

Reduction: Free thiol-containing peptides.

Substitution: Peptides with modified ester groups.

Aplicaciones Científicas De Investigación

Chemistry: Z-Phe-Arg-OMe HCl is used as a model substrate in the study of peptide synthesis and enzymatic reactions. It helps in understanding the kinetics and mechanisms of protease activity.

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate specificity. It is also employed in the development of enzyme inhibitors.

Medicine: this compound is used in the development of diagnostic assays for detecting protease activity in various diseases, including cancer and inflammatory conditions.

Industry: In the pharmaceutical industry, this compound is used in the screening of potential drug candidates that target proteases. It is also used in quality control processes to ensure the efficacy of enzyme-based products.

Mecanismo De Acción

Z-Phe-Arg-OMe HCl acts as a substrate for proteases, which cleave the peptide bond between phenylalanine and arginine. The cleavage releases the methyl ester group, which can be detected using various analytical techniques. This mechanism allows researchers to measure protease activity and study enzyme kinetics. The molecular targets include serine proteases, cysteine proteases, and metalloproteases, which play crucial roles in various physiological processes.

Comparación Con Compuestos Similares

Z-Phe-Phe-OMe HCl: Another peptide substrate used in protease studies, differing by the presence of phenylalanine instead of arginine.

Z-Arg-Arg-OMe HCl: Contains two arginine residues, making it a substrate for different proteases.

Z-Leu-Leu-OMe HCl: Used to study leucine-specific proteases.

Uniqueness: Z-Phe-Arg-OMe HCl is unique due to its specific sequence, which makes it a preferred substrate for certain proteases. Its ability to form stable hydrochloride salts enhances its solubility and stability, making it suitable for various research applications.

Propiedades

IUPAC Name |

methyl (2S)-5-(diaminomethylideneamino)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N5O5.ClH/c1-33-22(31)19(13-8-14-27-23(25)26)28-21(30)20(15-17-9-4-2-5-10-17)29-24(32)34-16-18-11-6-3-7-12-18;/h2-7,9-12,19-20H,8,13-16H2,1H3,(H,28,30)(H,29,32)(H4,25,26,27);1H/t19-,20-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTRMVHYAEGFZNC-FKLPMGAJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32ClN5O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Potassium mu-oxobis[pentachlororuthenate(IV)] hydrate](/img/structure/B568513.png)

![Pyrido[4,3-b][1,4]oxazepine](/img/structure/B568521.png)

![2-Aminotetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B568527.png)

![(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6S)-6-[(2S,3R,4S,5R,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B568528.png)